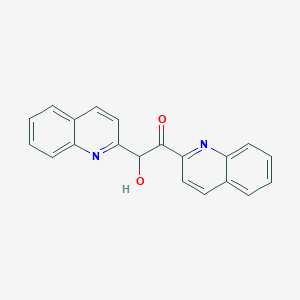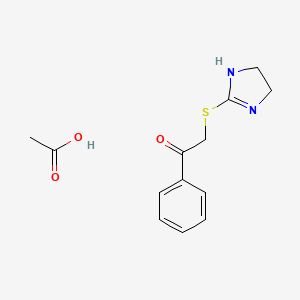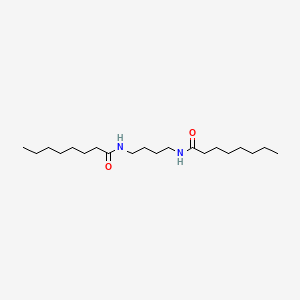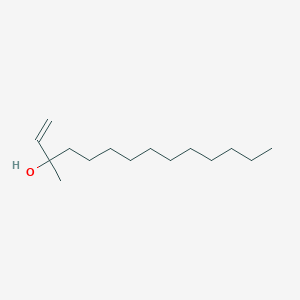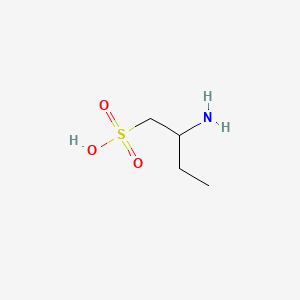![molecular formula C6H11ClS2 B14731178 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol CAS No. 5769-52-8](/img/structure/B14731178.png)
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is a chemical compound with the molecular formula C6H11ClS2 It is characterized by the presence of a chlorinated propene group attached to a sulfanylpropane thiol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol typically involves the reaction of 2-chloropropene with a thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-chloropropene and propane-1-thiol. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
化学反应分析
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorinated propene group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents such as dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Propane-1-thiol derivatives.
Substitution: Various substituted propene derivatives depending on the nucleophile used.
科学研究应用
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.
相似化合物的比较
Similar Compounds
3-[(2-Bromoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a bromine atom instead of chlorine.
3-[(2-Iodoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with an iodine atom instead of chlorine.
3-[(2-Methylprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
属性
CAS 编号 |
5769-52-8 |
|---|---|
分子式 |
C6H11ClS2 |
分子量 |
182.7 g/mol |
IUPAC 名称 |
3-(2-chloroprop-2-enylsulfanyl)propane-1-thiol |
InChI |
InChI=1S/C6H11ClS2/c1-6(7)5-9-4-2-3-8/h8H,1-5H2 |
InChI 键 |
ZKFSEZMMCGOMAH-UHFFFAOYSA-N |
规范 SMILES |
C=C(CSCCCS)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

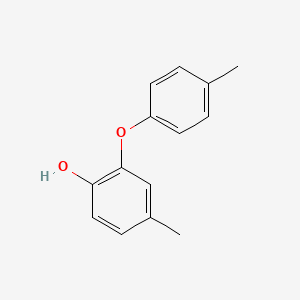
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
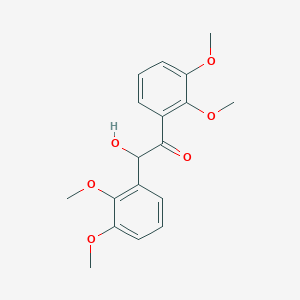
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
